molecular formula C8H10N2O3S B183856 2-(6-Methyl-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid CAS No. 347341-65-5

2-(6-Methyl-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid

Cat. No.: B183856
CAS No.: 347341-65-5
M. Wt: 214.24 g/mol
InChI Key: XKHMCYLUZMJEIA-UHFFFAOYSA-N
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Description

2-(6-Methyl-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid is a chemical compound with a complex structure that includes a pyrimidine ring, a sulfur atom, and a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-thiouracil with methyl acrylate under basic conditions, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-(6-Methyl-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Methyl-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid involves its interaction with specific molecular targets. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. Additionally, the pyrimidine ring can interact with nucleic acids, affecting DNA and RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Thiouracil: A precursor in the synthesis of 2-(6-Methyl-4-oxo-1,4-dihydro-pyrimidin-2-ylsulfanyl)-propionic acid.

    6-Methyluracil: Similar structure but lacks the sulfur atom.

    Propionic Acid Derivatives: Compounds with similar carboxylic acid moieties.

Uniqueness

This compound is unique due to the presence of both a pyrimidine ring and a sulfur atom, which confer distinct chemical reactivity and biological activity. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-4-3-6(11)10-8(9-4)14-5(2)7(12)13/h3,5H,1-2H3,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHMCYLUZMJEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378262
Record name 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347341-65-5
Record name 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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